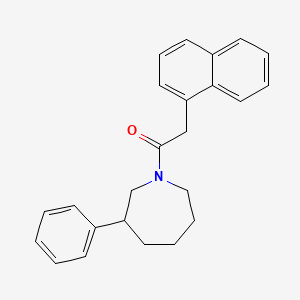

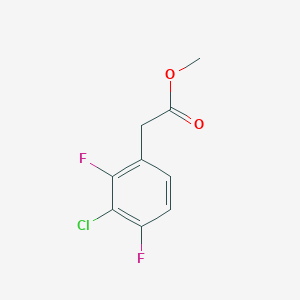

1-(2-(cyclohexylamino)-2-oxoethyl)-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the available starting materials. Without specific literature or patents describing the synthesis of this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its IUPAC name. It contains a naphthyridine core, which is a nitrogen-containing heterocyclic compound. Attached to this core are several other functional groups, including a methoxyphenyl group and a cyclohexylamino group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amine group might be involved in acid-base reactions, while the naphthyridine core might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amine and the methoxy group would likely make it somewhat soluble in polar solvents .Applications De Recherche Scientifique

Chemical Synthesis and Characterization

Researchers have developed methods for synthesizing and characterizing various naphthyridine derivatives and related compounds. These methods include the synthesis of novel annulated products from aminonaphthyridinones, showcasing the ability to create new heterocyclic systems with potential for further chemical and pharmacological exploration (Deady & Devine, 2006). Additionally, studies on the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives emphasize the importance of structural diversity in developing compounds with desired properties (Özer et al., 2009).

Antibacterial Activity

The antibacterial activity of pyridonecarboxylic acids and fluoronaphthyridines derivatives has been a significant area of research. These studies have led to the identification of compounds with potent antibacterial properties, highlighting the potential for developing new antibiotics to combat resistant bacteria (Egawa et al., 1984; Bouzard et al., 1992).

Cytotoxic Activity

Investigations into the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have revealed compounds with potent growth inhibitory properties against various cancer cell lines. This research suggests the potential for these compounds in cancer therapy, with some showing remarkable efficacy in preclinical models (Deady et al., 2005).

Electrochromic and Redox-active Polymers

The development of solution-processable, transmissive-to-green switching electrochromic polyamides bearing naphthalene units demonstrates the versatility of naphthyridine derivatives in material science. These polymers exhibit high thermal stability and significant electrochromic properties, suggesting applications in smart windows and displays (Hsiao & Han, 2017).

Mécanisme D'action

Propriétés

IUPAC Name |

1-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O4/c1-16-11-12-20-23(31)21(25(32)28-18-9-6-10-19(13-18)33-2)14-29(24(20)26-16)15-22(30)27-17-7-4-3-5-8-17/h6,9-14,17H,3-5,7-8,15H2,1-2H3,(H,27,30)(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGPIBVFOAUHBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCCC3)C(=O)NC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2765202.png)

![Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate](/img/structure/B2765207.png)

![3-(3-fluorophenyl)-N-(4-isopropylbenzyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![Ethyl 2-[2-(3-phenylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2765212.png)

![N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2765220.png)